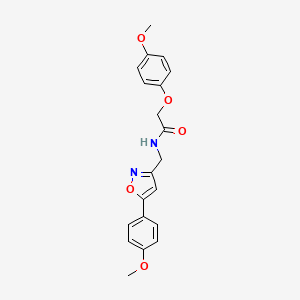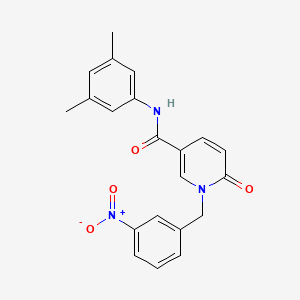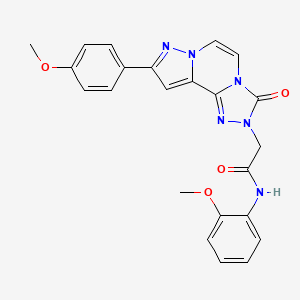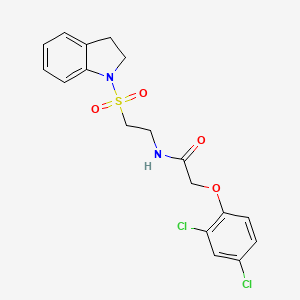
N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide, also known as MDL-73274, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism involves the modulation of certain neurotransmitters in the brain, which may be involved in the neuroprotective effects of this compound. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is its broad range of potential therapeutic applications. This compound has been found to exhibit activity in a variety of areas, making it a promising candidate for further research and development. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in certain research settings.
Orientations Futures
There are several areas of future research that could be explored with regards to N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide. One area of interest is the development of new cancer treatments based on the anti-tumor activity of this compound. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with methylindole. This reaction produces a key intermediate, which is then further modified through a series of chemical reactions to yield the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity, making it a potential candidate for the development of new cancer treatments. In neurology, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-9-17(13-4-2-3-5-14(13)20)26(22,23)10-18(21)19-12-6-7-15-16(8-12)25-11-24-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBJYXPTPHMLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)

![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2734029.png)



![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)
![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2734042.png)
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2734048.png)
